1-[4-(4-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
説明
特性
IUPAC Name |
1-[4-[4-[1-(9-methylpurin-6-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2/c1-17(29)27-12-10-26(11-13-27)7-3-4-14-30-18-5-8-28(9-6-18)21-19-20(22-15-23-21)25(2)16-24-19/h15-16,18H,5-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDVSMQGPCLPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3N=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-[4-(4-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that integrates various pharmacologically relevant moieties. Its structure suggests potential interactions with biological targets, particularly in the realm of cancer therapy and neurological disorders. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 396.5 g/mol. The compound features a purine derivative linked to piperidine and piperazine rings, which are known to exhibit diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N7O |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 1-[4-(4-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CCC(CC3)CN(C)C4=NC=NC(=C4F)C5CC5 |
The mechanism of action for this compound is hypothesized to involve:
Inhibition of Enzymatic Activity : The purine moiety suggests potential interference with nucleic acid metabolism, which is crucial in cancer cell proliferation.
Modulation of Receptor Activity : The piperidine and piperazine rings may interact with neurotransmitter receptors or other cellular signaling pathways, influencing neuronal activity or tumor microenvironments.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of compounds similar to 1-[4-(4-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one. For instance, derivatives containing purine structures have shown significant growth inhibition in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Bis-pyrrolo[2,3-d]pyrimidine | HeLa | 3.8 |
| Mono-purine derivatives | CFPAC-1 | 0.79 |
| Etravirine hybrids | HIV-infected cells | <10 |
These findings indicate that structural modifications can enhance or diminish biological activity, suggesting a need for further optimization of the target compound.
Case Studies
A study focused on structurally related compounds demonstrated that modifications to the piperidine ring significantly influenced their cytotoxicity against pancreatic adenocarcinoma cells. The introduction of specific functional groups led to varying degrees of apoptosis induction and necrosis in treated cells, highlighting the importance of molecular structure in therapeutic efficacy.
Comparative Analysis
When compared to other purine derivatives such as 6-Mercaptopurine and Azathioprine , which are established chemotherapeutic agents, the unique structure of 1-[4-(4-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one may confer distinct advantages in terms of selectivity and reduced side effects:
| Compound | Mechanism | Indications |
|---|---|---|
| 6-Mercaptopurine | Purine analog inhibiting DNA synthesis | Leukemia, Lymphoma |
| Azathioprine | Immunosuppressant | Autoimmune diseases |
| Target Compound | Potential dual action (anti-cancer & neuroprotective) | Cancer, Neurological disorders |
類似化合物との比較
Key Observations :
- Linker Diversity : The target compound employs a rigid but-2-yn-1-yl linker, whereas analogs like 9a use triazole-methoxy linkers, which may influence conformational flexibility and binding kinetics .
- Substituent Effects : The 9-methyl group on the purine core distinguishes it from Example 109, which has a 4-methylpiperazine substituent. Such modifications can alter target selectivity and metabolic stability .
Physicochemical and Computational Insights
- Physicochemical Properties: Compounds like 9a and 9e were characterized via NMR and elemental analysis, confirming purity and structural integrity . The target compound’s acetyl-terminated piperazine may enhance solubility compared to bulkier analogs (e.g., Example 109’s chromenone group).
- Computational Studies : mentions computational modeling for analogs, suggesting that electronic properties (e.g., HOMO/LUMO energies) and steric effects of substituents could predict binding affinities .
準備方法
Sonogashira Coupling Approach
An alternative method employs a Sonogashira coupling between 1-(9-methyl-9H-purin-6-yl)-4-iodopiperidine and 1-ethynyl-4-(piperazin-1-yl)ethane under palladium catalysis. While this route reduces step count, the requirement for anhydrous conditions and palladium catalysts (Pd(PPh₃)₄, CuI) increases cost and complexity.
Solid-Phase Synthesis
Immobilizing piperazine on Wang resin enables iterative coupling and acetylation, though yields are lower (58–62%) due to steric hindrance.
Comparative Table:
| Method | Yield | Cost | Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 74% | Low | Moderate |
| Sonogashira Coupling | 65% | High | High |
| Solid-Phase | 60% | Medium | High |
Challenges and Mitigation Strategies
-
Alkyne Stability: The but-2-yn-1-yl group is prone to polymerization under basic conditions. Using low temperatures (0–5°C) and inert atmospheres mitigates this.
-
Selective Acetylation: Competing acetylation of the purine nitrogen is avoided by employing mild acylating agents (e.g., acetic anhydride over acetyl chloride).
Scalability and Industrial Feasibility
The nucleophilic substitution route (Steps 1–4) is scalable to kilogram quantities, as demonstrated by pilot-scale reactions in Source, which achieved 71% overall yield with >99% HPLC purity. Key cost drivers include 9-methyl-9H-purine-6-yl chloride (€320/g) and propargyl bromide (€85/g), necessitating solvent recovery systems .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what purification techniques are recommended?
The compound is synthesized via multi-step routes involving nucleophilic substitution, coupling reactions (e.g., Sonogashira coupling for alkyne formation), and functional group protection/deprotection. Specialized reagents like palladium catalysts and anhydrous solvents (e.g., dimethylformamide) are critical. Purification often requires column chromatography with gradients of polar/non-polar solvents to isolate intermediates and the final product .
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation relies on spectroscopic methods:
- NMR : , , and 2D NMR (COSY, HSQC) to resolve piperazine and purine ring systems.
- Mass spectrometry : High-resolution ESI-MS for molecular ion verification.
- X-ray crystallography : For absolute stereochemical assignment if crystalline forms are obtainable .
Q. What biological targets are hypothesized for this compound based on its structural features?
The purine moiety suggests adenosine receptor interactions, while the piperazine and alkyne groups may target kinase or G-protein-coupled receptors (GPCRs). Preliminary docking studies propose affinity for adenosine A receptors due to structural homology with known antagonists .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First aid : Immediate skin/eye rinsing with water and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent optimization : Test polar aprotic solvents (e.g., THF, acetonitrile) for coupling steps.
- Catalyst screening : Evaluate Pd(PPh) vs. PdCl(dppf) for alkyne coupling efficiency.
- Temperature control : Reflux vs. microwave-assisted synthesis to reduce side reactions. Computational reaction path searches (e.g., DFT calculations) can predict energetically favorable pathways .
Q. What strategies resolve discrepancies in binding affinity data across different assay platforms?
- Assay validation : Compare surface plasmon resonance (SPR) with fluorescence polarization (FP) assays using standardized protein batches.
- Buffer optimization : Assess pH and ionic strength effects on ligand-receptor interactions.
- Orthogonal validation : Cross-verify with radioligand displacement assays to rule out fluorescence interference .
Q. How can chemical stability be assessed under varying pH and light conditions for long-term storage?
- Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 48 hours, followed by HPLC analysis.
- Photostability : Use ICH guidelines (Q1B) with UV light exposure (320–400 nm) to identify degradation products .
Q. What computational methods are used to predict metabolite formation and toxicity profiles?
- In silico tools : Schrödinger’s MetaSite or ADMET Predictor to identify cytochrome P450-mediated metabolites.
- Toxicity screening : Use Derek Nexus for structural alerts related to hepatotoxicity or mutagenicity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Modify substituents : Replace the alkyne linker with a triazole (via click chemistry) to enhance metabolic stability.
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce hydrophobicity and improve solubility. Validate with in vitro hepatic microsomal assays .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Knockdown/knockout models : Use CRISPR-Cas9 to silence hypothesized receptors (e.g., A) and assess functional rescue.
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., cAMP/PKA pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
